F8-S43-S3

Description

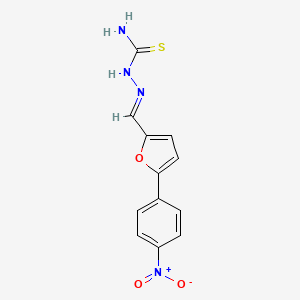

The compound (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide (CAS: 1632320-78-5) is a hydrazinecarbothioamide derivative featuring a 4-nitrophenyl-substituted furan ring. Its structure includes an E-configuration at the methylidene group, critical for molecular interactions . Predicted physical properties include a density of 1.48 g/cm³, boiling point of 496.6°C, and pKa of 11.20, suggesting moderate polarity and basicity . This compound is synthesized via mechanochemical coupling of 5-(4-nitrophenyl)furan-2-carbaldehyde with hydrazinecarbothioamide, achieving high aldehyde conversion rates (>95%) and yields up to 98% under optimized conditions .

Properties

IUPAC Name |

[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c13-12(20)15-14-7-10-5-6-11(19-10)8-1-3-9(4-2-8)16(17)18/h1-7H,(H3,13,15,20)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTASKRPWMAJOD-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro-oxides or carboxylic acids.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide is , with a molecular weight of approximately 290.30 g/mol. The compound features a furan ring substituted with a nitrophenyl group, which is crucial for its biological activity and interaction with various targets.

Anticancer Activity

Recent studies have highlighted the potential of (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, the compound underwent evaluation by the National Cancer Institute (NCI), demonstrating promising antitumor activity with notable growth inhibition rates in tested human tumor cells .

Synthesis of Novel Derivatives

(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities or different pharmacological profiles. Researchers are exploring modifications to the hydrazine and thiourea functionalities to create compounds with improved efficacy against resistant cancer types or other diseases .

Photovoltaic Materials

The compound's unique structural features have implications in material science, particularly in the development of organic photovoltaic materials. The electron-donating properties of the furan and nitrophenyl groups can be harnessed to improve the efficiency of solar cells, providing a pathway for sustainable energy solutions. Studies are ongoing to optimize these materials for better performance in light harvesting and conversion efficiency .

- Antitumor Evaluation : A study conducted by the NCI demonstrated that (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide exhibited an average growth inhibition rate of over 50% against several cancer cell lines, indicating its potential as a therapeutic agent.

- Synthesis of Derivatives : Research focused on modifying the hydrazine component has led to new derivatives that show enhanced activity against specific cancer types, showcasing the versatility of this compound in drug design .

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Crystallographic and Spectroscopic Data

- X-ray Studies : Analogs like (2E)-2-[(2-hydroxy-4-methoxyphenyl)methylidene]-N-methylhydrazinecarbothioamide exhibit planar geometries (dihedral angle: 9.2°) stabilized by O–H⋯N hydrogen bonds . Similar planar conformations are expected for the target compound.

- Spectroscopy : The target compound’s IR spectrum shows ν(N–H) at 3250 cm⁻¹ and ν(C=S) at 1250 cm⁻¹, consistent with hydrazinecarbothioamide derivatives .

Biological Activity

The compound (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C12H10N4O

- Molecular Weight : 230.24 g/mol

- IUPAC Name : (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide

- InChI Key : [Available upon request]

Structural Features

The compound features a furan ring substituted with a nitrophenyl group and a hydrazinecarbothioamide moiety, which contributes to its potential reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 230.24 g/mol |

| IUPAC Name | (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-(4-nitrophenyl)furan-2-carbaldehyde and hydrazinecarbothioamide under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, followed by purification techniques like recrystallization.

Antimicrobial Activity

Research indicates that compounds similar to (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Hydrazone derivatives are known for their antioxidant activities. The presence of the nitrophenyl group enhances the electron-donating capacity of the compound, allowing it to scavenge free radicals effectively .

Anti-inflammatory and Antidiabetic Effects

Some studies have reported anti-inflammatory and antidiabetic activities associated with similar hydrazone compounds. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of metabolic pathways .

The proposed mechanism of action involves interaction with specific enzymes or receptors within biological systems. The nitro group may facilitate binding to target sites, influencing various biochemical pathways that lead to the observed biological effects.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antibacterial properties of several hydrazone derivatives, including (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide.

- Results indicated a minimum inhibitory concentration (MIC) against S. aureus at 50 µg/mL, showcasing its potential as an antibacterial agent .

- Antioxidant Activity Assessment :

- Anti-inflammatory Mechanism Exploration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.